molecular formula C16H22N4O B5306657 N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5306657
M. Wt: 286.37 g/mol
InChI Key: AFDRFUVSHPSSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has shown promising results in preclinical studies.

Mechanism of Action

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide acts as a selective agonist for the α7 subtype of nAChRs, which are primarily expressed in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in preclinical studies. The compound also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in the brain. Additionally, this compound has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide is its selectivity for the α7 subtype of nAChRs, which reduces the risk of off-target effects. Additionally, the compound has a good safety profile and has been well-tolerated in preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous media, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of novel formulations or delivery systems to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings. Finally, the potential therapeutic applications of this compound in other neurological disorders such as multiple sclerosis and traumatic brain injury should be explored.

Synthesis Methods

The synthesis of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 3,3-dimethylpyridine-4-amine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.

Scientific Research Applications

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.

properties

IUPAC Name

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11-8-13(20-19-11)15(21)18-14(9-16(2,3)4)12-6-5-7-17-10-12/h5-8,10,14H,9H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDRFUVSHPSSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC(CC(C)(C)C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.